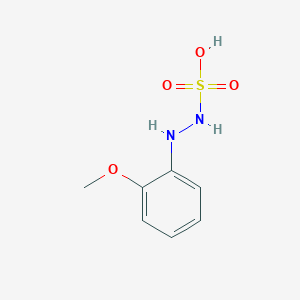

2-(2-Methoxyphenyl)hydrazinesulfonic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

The synthesis of 2-(2-Methoxyphenyl)hydrazinesulfonic acid involves several steps. One common method includes the reaction of 2-methoxyaniline with sulfonyl chloride to form the corresponding sulfonamide. This intermediate is then treated with hydrazine to yield the final product . The reaction conditions typically involve the use of solvents such as dichloromethane and catalysts to facilitate the reaction.

Analyse Des Réactions Chimiques

2-(2-Methoxyphenyl)hydrazinesulfonic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfonic acid derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of hydrazine derivatives.

Applications De Recherche Scientifique

2-(2-Methoxyphenyl)hydrazinesulfonic acid is widely used in scientific research, particularly in the field of proteomics. It is employed as a biochemical reagent for the modification and analysis of proteins. Additionally, it has applications in medicinal chemistry for the development of new therapeutic agents and in industrial processes for the synthesis of various chemical products .

Mécanisme D'action

The mechanism of action of 2-(2-Methoxyphenyl)hydrazinesulfonic acid involves its interaction with specific molecular targets. It can act as a nucleophile, participating in reactions with electrophilic centers in proteins and other biomolecules. This interaction can lead to the modification of protein structures and functions, which is crucial for its applications in proteomics research .

Comparaison Avec Des Composés Similaires

2-(2-Methoxyphenyl)hydrazinesulfonic acid can be compared with other similar compounds such as 2-(4-Methoxyphenyl)hydrazinesulfonic acid. While both compounds share similar structural features, the position of the methoxy group on the phenyl ring can influence their chemical reactivity and biological activity. The unique positioning of the methoxy group in this compound contributes to its distinct properties and applications .

Similar Compounds

- 2-(4-Methoxyphenyl)hydrazinesulfonic acid

- This compound sodium salt monohydrate

Activité Biologique

2-(2-Methoxyphenyl)hydrazinesulfonic acid, also known as a sulfonamide derivative, has garnered attention in scientific research due to its potential biological activities. This compound is characterized by its hydrazine and sulfonic acid functional groups, which contribute to its reactivity and interaction with various biological systems. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure:

- Molecular Formula: C7H10N2O4S

- CAS Number: 773803-87-5

- IUPAC Name: this compound

Physical Properties:

- Appearance: White to off-white solid

- Solubility: Soluble in water and polar organic solvents

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity:

-

Antimicrobial Properties:

- Preliminary studies suggest that this compound exhibits antimicrobial activity against various bacterial strains, potentially making it a candidate for developing new antibiotics.

- Antioxidant Activity:

Therapeutic Potential

The therapeutic applications of this compound include:

- Cancer Treatment:

- Research indicates that derivatives of this compound may exhibit selective cytotoxicity against cancer cells, particularly through the modulation of apoptosis pathways.

- Cardiovascular Health:

Case Studies

Several studies have investigated the biological effects of this compound:

-

In Vitro Studies:

- A study demonstrated that this compound significantly inhibited the growth of certain cancer cell lines at nanomolar concentrations. The mechanism was linked to the induction of apoptosis through mitochondrial pathways.

- Animal Models:

- Toxicological Assessments:

Table 1: Summary of Biological Activities

Table 2: Case Study Results

Propriétés

IUPAC Name |

(2-methoxyanilino)sulfamic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O4S/c1-13-7-5-3-2-4-6(7)8-9-14(10,11)12/h2-5,8-9H,1H3,(H,10,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHBUKVYSPKKBMV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NNS(=O)(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

773803-87-5 |

Source

|

| Record name | 2-(2-Methoxyphenyl)hydrazinesulfonic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6L28LV4YEX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.